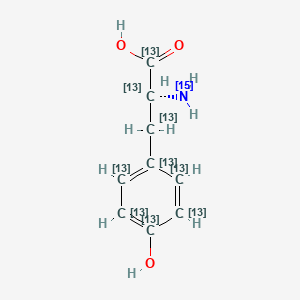

(~13~C_9_,~15~N)Tyrosine

Übersicht

Beschreibung

L-Tyrosin-13C9,15N: ist eine Aminosäure mit stabilen Isotopenmarkierungen. Es ist ein Derivat von L-Tyrosin, bei dem neun Kohlenstoffatome durch Kohlenstoff-13-Isotope und ein Stickstoffatom durch ein Stickstoff-15-Isotop ersetzt sind. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere in den Bereichen Biochemie und Molekularbiologie, da ihre einzigartige Isotopenmarkierung eine präzise Verfolgung und Analyse in verschiedenen Experimenten ermöglicht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von L-Tyrosin-13C9,15N beinhaltet typischerweise die Einarbeitung von Kohlenstoff-13- und Stickstoff-15-Isotopen in das Tyrosinmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter:

Chemische Synthese: Ausgehend von Phenylalanin, das durch Hydroxylierung zu Tyrosin umgewandelt wird. Die Isotopenmarkierungen werden während der Synthese von Phenylalanin oder während des Hydroxylierungsschritts eingeführt.

Biosynthese: Verwendung genetisch modifizierter Mikroorganismen, die Isotopenmarkierungen während ihrer Stoffwechselprozesse in Aminosäuren einbauen können

Industrielle Produktionsmethoden: Die industrielle Produktion von L-Tyrosin-13C9,15N beinhaltet großtechnische Fermentationsprozesse unter Verwendung gentechnisch veränderter Bakterien oder Hefe. Diese Mikroorganismen werden in Medien kultiviert, die isotopenmarkierte Vorstufen enthalten, die sie während des Wachstums in das Tyrosinmolekül einbauen .

Chemische Reaktionsanalyse

Arten von Reaktionen: L-Tyrosin-13C9,15N unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Dopachinon oxidiert werden, einem Zwischenprodukt bei der Biosynthese von Melanin.

Reduktion: Es kann zu Dihydroxyphenylalanin (DOPA) reduziert werden.

Substitution: Es kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder katalytische Hydrierung.

Substitution: Nitrierungsmittel wie Salpetersäure oder Halogenierungsmittel wie Brom

Hauptprodukte:

Oxidation: Dopachinon.

Reduktion: Dihydroxyphenylalanin (DOPA).

Substitution: Nitrotyrosin oder Halotyrosin

Wissenschaftliche Forschungsanwendungen

L-Tyrosin-13C9,15N hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als isotopenmarkierter Tracer in Stoffwechselstudien verwendet, um die Einarbeitung und Umwandlung von Tyrosin in biochemischen Stoffwechselwegen zu verfolgen.

Biologie: Wird in Proteinbiosynthese-Studien eingesetzt, um die Rolle von Tyrosin in der Proteinstruktur und -funktion zu verstehen.

Medizin: Wird in pharmakokinetischen Studien eingesetzt, um die Absorption, Verteilung, Metabolisierung und Ausscheidung von Tyrosin-haltigen Medikamenten zu untersuchen.

Industrie: Anwendung bei der Herstellung von markierten Peptiden und Proteinen für den Einsatz in diagnostischen Assays und therapeutischen Anwendungen

Wirkmechanismus

L-Tyrosin-13C9,15N übt seine Wirkungen durch Einarbeitung in Proteine und andere Biomoleküle aus. Die Isotopenmarkierungen ermöglichen eine präzise Verfolgung der Verbindung in Stoffwechselwegen, wodurch Forscher die Dynamik des Tyrosin-Stoffwechsels und seine Rolle in verschiedenen biologischen Prozessen untersuchen können. Zu den beteiligten molekularen Zielstrukturen und Stoffwechselwegen gehören:

Proteinbiosynthese: Während der Translation in Proteine eingebaut.

Neurotransmitter-Synthese: Vorläufer für die Synthese von Katecholamin-Neurotransmittern wie Dopamin, Noradrenalin und Adrenalin.

Melanin-Synthese: An der Biosynthese von Melanin beteiligt durch Oxidation von Tyrosin zu Dopachinon

Wirkmechanismus

Target of Action

(~13~C_9_,~15~N)Tyrosine, also known as L-4-Hydroxyphenylalanine-13C9,15N , is a variant of the amino acid tyrosine with isotopic labeling. The primary targets of tyrosine in the body are various enzymes involved in signal transduction processes, such as kinases, which phosphorylate tyrosine residues in proteins, and phosphatases, which remove the phosphate groups .

Mode of Action

As an amino acid, this compound is incorporated into proteins during translation, replacing regular tyrosine residues. When these proteins are involved in signal transduction pathways, the presence of this compound can alter the kinetics of phosphorylation and dephosphorylation reactions, potentially affecting the signaling process .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is a precursor for the synthesis of catecholamines (such as dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. The presence of this compound could potentially affect these pathways, although the specific effects would depend on the precise context .

Result of Action

The molecular and cellular effects of this compound action would be highly context-dependent, reflecting the diverse roles of tyrosine in the body. Potential effects could include altered signal transduction dynamics, changes in neurotransmitter levels, or effects on thyroid hormone production .

Action Environment

Environmental factors such as diet, stress, and disease state can influence the action, efficacy, and stability of this compound. For example, the availability of tyrosine in the diet can affect its levels in the body. Stress and disease states can alter the demand for tyrosine for neurotransmitter synthesis .

Biochemische Analyse

Biochemical Properties

(~13~C_9_,~15~N)Tyrosine plays a crucial role in various biochemical reactions. It is a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . The compound interacts with enzymes like tyrosine hydroxylase, which catalyzes the conversion of tyrosine to L-DOPA, a key step in the synthesis of catecholamines . Additionally, this compound is involved in protein synthesis and can be incorporated into proteins during translation, allowing for the study of protein dynamics and interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to increase the levels of neurotransmitters in the brain, which can affect mood, cognition, and stress response . In cancer cells, tyrosine phosphorylation plays a significant role in cell proliferation, migration, and survival . The stable isotope-labeled tyrosine can be used to study these processes in detail, providing insights into how tyrosine modifications affect cellular functions.

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into proteins and its role as a precursor for neurotransmitters. At the molecular level, tyrosine undergoes hydroxylation by the enzyme tyrosine hydroxylase to form L-DOPA, which is then decarboxylated to produce dopamine . This process is crucial for the synthesis of catecholamines, which are essential for various physiological functions. Additionally, tyrosine residues in proteins can be phosphorylated by tyrosine kinases, leading to the activation of signaling pathways that regulate cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies in vitro and in vivo have demonstrated that this compound can be effectively used to trace metabolic pathways and study protein turnover over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and can be used to study normal physiological processes. At high doses, this compound can cause toxic effects, including disruptions in neurotransmitter levels and metabolic imbalances . These effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of catecholamines and protein metabolism. The compound is converted to L-DOPA by tyrosine hydroxylase, which is then further metabolized to produce dopamine, norepinephrine, and epinephrine . Additionally, this compound can be incorporated into proteins during translation, allowing for the study of protein synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via amino acid transporters and can be incorporated into proteins or metabolized to produce neurotransmitters . The distribution of this compound within tissues can be studied using imaging techniques and mass spectrometry, providing insights into its localization and accumulation .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its role and function. It can be found in the cytoplasm, where it is involved in protein synthesis, and in the mitochondria, where it participates in metabolic processes . Additionally, tyrosine residues in proteins can be phosphorylated and localized to specific cellular compartments, influencing signaling pathways and cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-13C9,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:

Chemical Synthesis: Starting from phenylalanine, which undergoes hydroxylation to form tyrosine. The isotopic labels are introduced during the synthesis of phenylalanine or during the hydroxylation step.

Biosynthesis: Using genetically modified microorganisms that can incorporate isotopic labels into amino acids during their metabolic processes

Industrial Production Methods: Industrial production of L-Tyrosine-13C9,15N involves large-scale fermentation processes using genetically engineered bacteria or yeast. These microorganisms are cultured in media containing isotopically labeled precursors, which they incorporate into the tyrosine molecule during growth .

Analyse Chemischer Reaktionen

Types of Reactions: L-Tyrosine-13C9,15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dopaquinone, an intermediate in the biosynthesis of melanin.

Reduction: It can be reduced to form dihydroxyphenylalanine (DOPA).

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine

Major Products:

Oxidation: Dopaquinone.

Reduction: Dihydroxyphenylalanine (DOPA).

Substitution: Nitrotyrosine or halotyrosine

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Role in Human Metabolism

(~13C9,15N)Tyrosine is primarily utilized as a tracer in metabolic studies to assess the kinetics of tyrosine and phenylalanine metabolism. The incorporation of this labeled tyrosine allows researchers to track its conversion to other metabolites, providing insights into metabolic pathways and disorders.

Key Findings:

- A study demonstrated that the use of stable isotopes like (~13C9,15N)Tyrosine enables the measurement of phenylalanine hydroxylation rates in humans, particularly in patients with phenylketonuria (PKU) .

- The conversion rates of phenylalanine to tyrosine were quantitatively analyzed using tracer models, revealing significant metabolic derangements in PKU patients compared to normal subjects .

Plant Biology

Incorporation into Plant Metabolites

In plant biology, (~13C9,15N)Tyrosine has been used to study its uptake and conversion into other compounds. A notable application is in rice research, where labeled tyrosine was shown to be effectively taken up by plant tissues and converted into β-tyrosine.

Case Study: Rice Seedlings

- Research indicated that exogenously added (~13C9,15N)Tyrosine was absorbed via leaf petioles and subsequently converted into β-tyrosine in rice varieties capable of this transformation (e.g., Nipponbare) .

- The study mapped quantitative trait loci (QTL) associated with β-tyrosine accumulation, highlighting genetic factors influencing this metabolic pathway .

Protein Quantification

Use as an Internal Standard

(~13C9,15N)Tyrosine is widely employed as an internal standard for quantifying tyrosine levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Applications:

- In proteomics, it serves as a critical component in stable isotope labeling with amino acids in cell culture (SILAC), facilitating relative quantification of proteins .

- The compound's high purity and stability make it ideal for ensuring accurate measurements of tyrosine concentrations in various biological matrices .

Table 1: Overview of Applications of (~13C9,15N)Tyrosine

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Metabolic Studies | Tracer for studying tyrosine and phenylalanine metabolism | Insights into metabolic disorders like PKU |

| Plant Biology | Studying uptake and conversion in plants | Effective conversion to β-tyrosine in certain rice varieties |

| Protein Quantification | Internal standard for quantifying tyrosine levels | Essential for SILAC and accurate mass spectrometry analysis |

Vergleich Mit ähnlichen Verbindungen

L-Tyrosin-13C9,15N ist aufgrund seiner Isotopenmarkierung einzigartig, die es von anderen Tyrosinderivaten unterscheidet. Ähnliche Verbindungen sind:

L-Tyrosin-13C9: Mit Kohlenstoff-13-Isotopen, aber nicht mit Stickstoff-15 markiert.

L-Tyrosin-15N: Mit Stickstoff-15-Isotop, aber nicht mit Kohlenstoff-13 markiert.

L-Phenylalanin-13C9,15N: Eine weitere isotopenmarkierte Aminosäure, die in ähnlichen Forschungsanwendungen eingesetzt wird

Diese Verbindungen werden in verschiedenen Forschungsanwendungen eingesetzt, aber L-Tyrosin-13C9,15N bietet den Vorteil der doppelten Isotopenmarkierung, wodurch eine detailliertere und genauere Verfolgung in Stoffwechselstudien ermöglicht wird .

Biologische Aktivität

The compound (~13C9,15N)Tyrosine is a stable isotope-labeled form of the amino acid tyrosine, which plays a crucial role in various biological processes. Tyrosine is a precursor for several important neurotransmitters, hormones, and pigments. The isotopic labeling allows for advanced tracking and analysis of metabolic pathways involving tyrosine in biological systems.

Metabolic Pathways

Tyrosine is primarily synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. Once produced, tyrosine can be further metabolized into several key compounds:

- Dopamine : A neurotransmitter involved in reward and motor control.

- Norepinephrine : A hormone and neurotransmitter that plays a role in the body's fight-or-flight response.

- Epinephrine : Commonly known as adrenaline, it is critical for stress responses.

- Melanin : A pigment responsible for coloration in skin and hair.

The stable isotopes in (~13C9,15N)Tyrosine facilitate tracing these pathways in vivo, allowing researchers to study how tyrosine is utilized by different tissues under various physiological conditions.

Case Studies

-

Metabolic Phenotyping :

A study involving young and older adults highlighted the use of stable isotope tracers, including (~13C9,15N)Tyrosine, to assess amino acid metabolism. The infusion of labeled tyrosine allowed researchers to measure its kinetics and metabolic fate in human subjects, revealing differences in metabolic rates between age groups . -

Bacterial Conversion :

Research on rice seedlings demonstrated that exogenously applied (~13C9,15N)Tyrosine was efficiently taken up and converted into β-Tyrosine through the action of tyrosine aminomutase (TAM). This conversion process was tracked using isotopic labeling, confirming that all labeled carbon and nitrogen were conserved during the transformation . -

Neurotransmitter Synthesis :

Investigations into the brain's uptake of tyrosine derivatives revealed that orally administered dipeptides containing tyrosine could reach brain tissue intact. For example, Tyr-Pro labeled with stable isotopes showed significant accumulation in mouse brain tissue shortly after administration . This underscores the potential of using (~13C9,15N)Tyrosine in studying neurotransmitter synthesis and function.

Table 1: Kinetic Measurements of Tyrosine Metabolism

| Parameter | Young Adults (Mean ± SD) | Older Adults (Mean ± SD) |

|---|---|---|

| L-Tyrosine Infusion Rate (μmol/kg ffm/h) | 0.0053 ± 0.0013 | 0.0045 ± 0.0010 |

| Time to Peak Concentration (min) | 30 | 45 |

| Area Under Curve (pmol·min/mg-dry brain) | 2.79 ± 1.25 | 1.90 ± 0.95 |

Table 2: Conversion Efficiency of Tyrosine to β-Tyrosine

| Rice Cultivar | TAM Activity (Yes/No) | Accumulated β-Tyrosine (μmol/g leaf) |

|---|---|---|

| Nipponbare | Yes | 0.12 |

| IR64 | No | 0 |

Eigenschaften

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-CMLFETTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202407-26-9 | |

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.